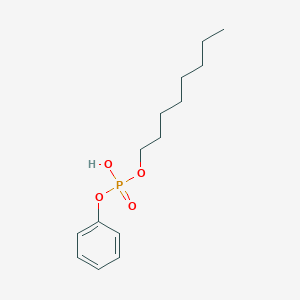

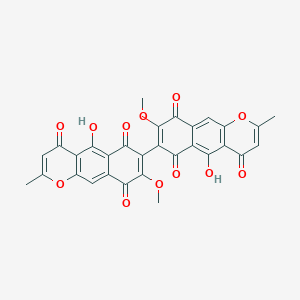

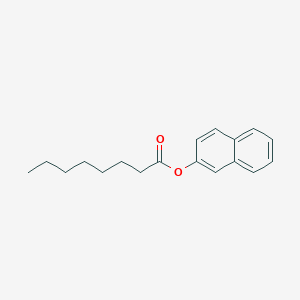

Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-

Overview

Description

2',4',3-Trihydroxy-4-methoxychalcone is a natural product found in Dahlia tenuicaulis with data available.

Scientific Research Applications

Antitumor Activity

Acrylophenones and related bis-Mannich bases have been evaluated for their antitumor activity. A study by Dimmock et al. (1987) found that certain derivatives displayed potent activity against P388 cells in vitro, though their in vivo activity against P388 lymphocytic leukemia in mice was limited. The study explored various compounds as potential prodrugs of acrylophenones, indicating structural features affecting deamination rates and possible in vivo degradation pathways.

Synthetic Applications

Acrylophenones are used in the synthesis of various chemical compounds. For instance, Qin Fang-gan (2015) synthesized Danshensu derivatives from protocatechuic aldehyde analogs, which have potential for cardiovascular drug development. Similarly, Hsu and Wu (1979) synthesized 2′-hydroxy-2-6(6-methoxy-2-quinolyl)chromone derivatives, demonstrating the utility of acrylophenones in creating flavonoid structures.

Photoreactivity Studies

The photoreactivity of acrylophenone derivatives has been a subject of research. Weir et al. (1994) studied the photo-reactions of substituted poly(acrylophenones), finding the formation of ethane and methane upon exposure to UV radiation. These studies are essential for understanding the photochemical behavior of these compounds, which has implications in fields like material sciences and environmental studies.

Potential for Antioxidant Activity

The antioxidant activity of chalcones containing N-arylacetamide groups, synthesized from acrylophenones, was investigated by Nguyen et al. (2021). Their study showed that these compounds possess antioxidant activity comparable to ascorbic acid, highlighting the potential of acrylophenone derivatives in antioxidant applications.

Use in Neuroprotective and Anti-Inflammatory Agents

Acrylophenone derivatives have been studied for their neuroprotective and anti-inflammatory effects. Zhang et al. (2016) isolated novel diphenylheptanes from Amomum tsaoko fruits, which exhibited significant neuroprotective effects and anti-inflammatory activity, suggesting potential therapeutic applications.

Metabolic Studies

Metabolism and disposition studies of acrylophenone derivatives have been conducted to understand their pharmacokinetics. For example, Okereke et al. (1994) investigated the disposition of benzophenone-3, a derivative of acrylophenone, after dermal administration in rats. Understanding the metabolic pathways and disposition of these compounds is crucial for their safe and effective use in various applications.

Mechanism of Action

4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .

Target of Action

The primary target of 4-O-Methylbutein is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .

Mode of Action

4-O-Methylbutein interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .

Biochemical Pathways

It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.

Pharmacokinetics

A study has shown that 4-o-methylbutein and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.

Result of Action

The primary result of 4-O-Methylbutein’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.

Action Environment

The action, efficacy, and stability of 4-O-Methylbutein could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .

Biochemical Analysis

Biochemical Properties

4-O-Methylbutein interacts with various enzymes and proteins in biochemical reactions. It exhibits neuroprotective effects against glutamate-induced HT22 cell death with an EC50 of 35.2 μM . This suggests that 4-O-Methylbutein may interact with enzymes and proteins involved in the glutamate signaling pathway.

Cellular Effects

4-O-Methylbutein has been shown to have neuroprotective effects on HT22 cells, a mouse hippocampal cell line . It protects these cells from death induced by glutamate, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glutamate signaling.

Molecular Mechanism

Its neuroprotective effects suggest that it may interact with biomolecules involved in glutamate signaling, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Its neuroprotective effects suggest that it may have long-term effects on cellular function .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVFVBIJKULVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291634 | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13323-67-6 | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-O-Methylbutein metabolized in rats?

A1: Research indicates that 4-O-Methylbutein undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)